Product packaging for 6-(2-Phenylethoxy)pyridin-3-amine(Cat. No.:CAS No. 1039335-46-0)

6-(2-Phenylethoxy)pyridin-3-amine

Cat. No.: B1516945
CAS No.: 1039335-46-0
M. Wt: 214.26 g/mol
InChI Key: YISBGZVMOROGFF-UHFFFAOYSA-N
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Description

6-(2-Phenylethoxy)pyridin-3-amine ( 1039335-46-0) is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This aminopyridine derivative features a phenylethoxy substituent at the 6-position of the pyridine ring and an amine group at the 3-position, a structure related to a class of compounds known as 2-aminopyridine derivatives . Compounds based on the 2-aminopyridine scaffold are of significant interest in medicinal chemistry and drug discovery research. Scientific literature indicates that 2-aminopyridine derivatives have been rationally designed and investigated as potent inhibitors of receptor tyrosine kinases, such as ROS1 and ALK . These enzymes are important therapeutic targets in oncology, particularly in non-small cell lung cancer (NSCLC). Researchers are exploring these derivatives to overcome drug resistance caused by acquired mutations in these kinase targets . As such, this compound serves as a valuable chemical building block for researchers synthesizing and evaluating novel bioactive molecules in preclinical studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B1516945 6-(2-Phenylethoxy)pyridin-3-amine CAS No. 1039335-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-phenylethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-6-7-13(15-10-12)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISBGZVMOROGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 6 2 Phenylethoxy Pyridin 3 Amine

Established Synthetic Pathways to the Pyridine (B92270) Core

The construction of the foundational pyridine ring is a well-established field in organic chemistry, offering a variety of methods to produce substituted pyridines. These can be broadly categorized into classical cyclization reactions, which build the ring from acyclic precursors, and post-functionalization strategies like cross-coupling, which modify a pre-existing pyridine ring.

Classical Cyclization Reactions

Several named reactions are cornerstones of pyridine synthesis. These methods assemble the heterocyclic ring from simpler, non-cyclic starting materials.

The Hantzsch Pyridine Synthesis is a prominent multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comfiveable.mewikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to achieve the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating substituted pyridines. fiveable.me

Another classical approach is the Guareschi-Thorpe Synthesis , which condenses a cyanoacetic ester with an acetoacetic ester using ammonia. drugfuture.comnih.gov A modern, greener variation of this reaction uses ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction, yielding hydroxy-cyanopyridines. rsc.orgrsc.org

Other notable methods include the Chichibabin Pyridine Synthesis , an industrial process reacting aldehydes and ketones with ammonia at high temperatures, and the Kröhnke Pyridine Synthesis , which uses α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate 2,4,6-trisubstituted pyridines. pharmaguideline.comyoutube.com These classical syntheses provide robust routes to a wide array of pyridine cores that can be further elaborated.

Table 1: Overview of Classical Pyridine Synthesis Reactions

Synthesis MethodKey ReactantsTypical ProductReference
Hantzsch SynthesisAldehyde, 2x β-Ketoester, Ammonia1,4-Dihydropyridine (oxidized to Pyridine) chemtube3d.comwikipedia.org
Guareschi-Thorpe SynthesisCyanoacetic ester, Acetoacetic ester, AmmoniaSubstituted Pyridone drugfuture.comnih.gov
Chichibabin SynthesisAldehydes, Ketones, AmmoniaPyridine and alkylpyridines youtube.com
Kröhnke Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl2,4,6-Trisubstituted Pyridines pharmaguideline.com

Cross-Coupling Strategies for Substituent Introduction

For functionalizing a pre-formed pyridine ring, transition-metal-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring.

The Suzuki-Miyaura Coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.netnih.gov This method is highly effective for creating C-C bonds and is tolerant of many functional groups, making it suitable for synthesizing complex biaryl compounds, including those containing pyridine rings. nih.govnih.govnih.gov

The Buchwald-Hartwig Amination is another palladium-catalyzed reaction crucial for forming carbon-nitrogen bonds. acs.orglibretexts.org This reaction couples an amine with an aryl halide or triflate and is a primary method for synthesizing aminopyridines. acs.orgnih.gov The development of specialized phosphine (B1218219) ligands has been critical to overcome challenges associated with the pyridine nitrogen coordinating to the palladium catalyst. acs.org

Table 2: Key Cross-Coupling Reactions for Pyridine Functionalization

ReactionBond FormedReactantsCatalyst System (Typical)Reference
Suzuki-Miyaura CouplingC-CAryl/Heteroaryl Halide + Boronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂, etc. + Base researchgate.netnih.gov
Buchwald-Hartwig AminationC-NAryl/Heteroaryl Halide + AminePd Catalyst + Phosphine Ligand + Base acs.orgacs.org

Targeted Synthesis of the 6-(2-Phenylethoxy) Substituent

The introduction of the 2-phenylethoxy group at the 6-position of the pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved via an etherification reaction.

Etherification Methodologies at the Pyridine 6-Position

The most direct route for forming the 6-(2-phenylethoxy) ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.com This pathway involves reacting a pyridine ring that has a good leaving group, such as a halogen, at the 6-position with the alkoxide of 2-phenylethanol (B73330). A common and commercially available starting material for this purpose is 6-chloropyridin-3-amine. bldpharm.com

The reaction mechanism is analogous to the well-known Williamson Ether Synthesis , where an alkoxide displaces a halide. youtube.commasterorganicchemistry.com In this case, the alkoxide is generated by treating 2-phenylethanol with a strong base. This alkoxide then attacks the electron-deficient carbon at the 6-position of the chloropyridine, displacing the chloride ion. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions. libretexts.org

Optimization of Phenylethoxy Moiety Incorporation

Optimizing the SNAr reaction is key to achieving high yields and purity. Several factors are critical for the successful incorporation of the phenylethoxy moiety.

Base: A strong, non-nucleophilic base is required to deprotonate the 2-phenylethanol to form the reactive alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward. libretexts.org Other strong bases like potassium tert-butoxide can also be used.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used. chem-station.com These solvents are effective at solvating the cation of the alkoxide salt while not interfering with the nucleophile, thus promoting the SN2-like mechanism of the SNAr reaction.

Temperature: Heating the reaction mixture is often necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the intermediate Meisenheimer complex. youtube.comlibretexts.org

Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to improve the reaction between the alkoxide (often in a solid or separate phase) and the halo-pyridine in the organic solvent, leading to increased yields and milder reaction conditions. researchgate.net

Introduction and Functionalization of the Pyridin-3-amine Moiety

The presence of the amino group at the 3-position is a defining feature of the target molecule. Synthetic strategies must account for its introduction and compatibility with other reaction steps.

However, if a synthesis were to start from a pyridine ring without the amino group, several general methods exist for its introduction:

Hofmann Rearrangement: 3-Aminopyridine (B143674) can be prepared from nicotinamide (B372718) (pyridine-3-carboxamide) via a Hofmann rearrangement using sodium hypobromite. orgsyn.orgwikipedia.org

Nitration and Reduction: A common strategy for introducing an amino group to an aromatic ring is through nitration followed by reduction. The pyridine ring can be nitrated, and the resulting nitropyridine can then be reduced to the corresponding aminopyridine using various reducing agents, such as zinc in hydrochloric acid or catalytic hydrogenation. orgsyn.orgchemicalbook.com The regioselectivity of the nitration step would be a critical consideration.

Buchwald-Hartwig Amination: As discussed previously, a direct amination of a halogenated pyridine at the 3-position could be achieved using Buchwald-Hartwig cross-coupling with an ammonia equivalent or a protected amine. acs.org

When using a precursor like 6-chloropyridin-3-amine, the primary amino group is generally a poor nucleophile compared to the alkoxide generated from 2-phenylethanol, especially under basic conditions. However, protection of the amine (e.g., as a Boc-carbamate) could be employed if competing side reactions are a concern, followed by a deprotection step after the etherification is complete. nih.gov

Amination Reactions at the Pyridine 3-Position

The introduction of an amino group at the 3-position of the pyridine ring is a critical step in the synthesis of 6-(2-phenylethoxy)pyridin-3-amine. Two primary strategies are commonly employed: the reduction of a nitro group and palladium-catalyzed amination reactions.

A prevalent method involves the synthesis of a 3-nitropyridine (B142982) intermediate, which is subsequently reduced to the desired 3-amine. A plausible synthetic route begins with a readily available starting material like 2,6-dichloropyridine (B45657). Nitration of 2,6-dichloropyridine can yield 2,6-dichloro-3-nitropyridine (B41883) digitellinc.com. One of the chloro substituents can then be selectively displaced by 2-phenylethanol in the presence of a suitable base to form 6-(2-phenylethoxy)-2-chloro-3-nitropyridine. The remaining chloro group can be removed via hydrogenation, followed by the reduction of the nitro group to the amine. A common method for the reduction of nitropyridines is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) . Another effective method is the use of a reducing agent like stannous chloride (SnCl2) in an acidic medium google.com.

Alternatively, the Buchwald-Hartwig amination offers a direct route to introduce the amino group. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds wikipedia.orglibretexts.org. In the context of synthesizing this compound, this would typically involve the reaction of a 3-halo-6-(2-phenylethoxy)pyridine (e.g., 3-bromo- (B131339) or 3-chloro-6-(2-phenylethoxy)pyridine) with an ammonia equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand nih.govchemspider.com. The choice of ligand is crucial for the efficiency of the reaction and can range from bulky, electron-rich phosphines to specialized bidentate ligands wikipedia.orglibretexts.org.

A less common but potential strategy involves the amination of pyridines via the formation of heterocyclic phosphonium (B103445) salts. This method utilizes the reaction of a pyridine with a phosphine and a halogenating agent, followed by treatment with an amine source nih.gov.

Table 1: Comparison of Amination Methodologies

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Nitro Group Reduction 6-(2-Phenylethoxy)-3-nitropyridinePd/C, H₂ or SnCl₂, HClWell-established, often high-yieldingRequires synthesis of the nitro precursor
Buchwald-Hartwig Amination 3-Halo-6-(2-phenylethoxy)pyridinePd catalyst, phosphine ligand, baseDirect C-N bond formation, good functional group toleranceCatalyst and ligand can be expensive
Phosphonium Salt Amination 6-(2-Phenylethoxy)pyridinePhosphine, halogenating agent, amineC-H functionalization potentialLess common, may require optimization

Protective Group Strategies for the Amine Functionality

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from undergoing unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of conditions but can be readily removed with acid. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

For instance, if further functionalization of the pyridine ring is required after the introduction of the amine, the amino group can be protected as a Boc- or Cbz-derivative. This allows for subsequent reactions, such as lithiation or cross-coupling, to be carried out on other positions of the ring without interference from the reactive amino group. Once the desired modifications are complete, the protecting group can be selectively removed to yield the final product.

Novel Synthetic Approaches and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Flow chemistry and the development of novel catalysts are at the forefront of these efforts.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening researchgate.netacs.orgmdpi.com.

Catalyst Development for Efficient Transformations

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, catalyst development is particularly relevant for the Buchwald-Hartwig amination and for the reduction of the nitro group.

In the realm of Buchwald-Hartwig amination, research continues to focus on the design of new phosphine ligands that can promote the coupling of a wider range of substrates under milder conditions and with lower catalyst loadings. For the amination of pyridines, ligands that are both electron-rich and sterically demanding have shown great promise nih.gov. The development of catalysts that are active for the amination of less reactive aryl chlorides is also a significant area of research, as chloro-pyridines are often more readily available and less expensive than their bromo or iodo counterparts.

For the reduction of the nitro group, while palladium on carbon is a widely used and effective catalyst, research into alternative, more sustainable, and cost-effective catalysts is ongoing. For example, catalysts based on earth-abundant metals are gaining increasing attention.

Research Findings and Applications

Role in Medicinal Chemistry

The 3-aminopyridine (B143674) scaffold is a well-established "hinge-binder" in many kinase inhibitors. nih.govacs.org The amino group and the pyridine (B92270) nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Potential as a Kinase Inhibitor

Patent WO2012061284A1 discloses a series of pyridinyl and pyrimidinyl derivatives, including this compound, as modulators of protein kinases. While the patent covers a broad range of compounds, the inclusion of this specific molecule suggests its potential as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.

The patent highlights the potential of these compounds to inhibit various kinases, and further research would be necessary to determine the specific kinase targets of this compound and its efficacy in relevant disease models.

Advanced Spectroscopic and Structural Elucidation of 6 2 Phenylethoxy Pyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules in solution. For 6-(2-Phenylethoxy)pyridin-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as the aliphatic protons of the ethoxy bridge. The aminopyridine protons would likely appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants providing definitive information about their substitution pattern. The five protons of the phenyl group would also reside in the aromatic region, while the two methylene (B1212753) groups of the ethoxy chain would appear as characteristic triplets in the aliphatic region, deshielded by the adjacent oxygen atom. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts would confirm the presence of the aminopyridine and phenyl rings, as well as the aliphatic carbons of the ethoxy linker. The carbon attached to the oxygen would be significantly downfield compared to the other methylene carbon.

2D NMR Spectroscopy: To definitively assign each proton and carbon signal, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the adjacent methylene protons of the ethoxy group and the coupling relationships between the protons on the pyridine and phenyl rings. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. researchgate.netresearchgate.netrsc.org

Illustrative ¹H NMR Data Table for this compound (Note: This table is a hypothetical representation based on typical chemical shifts for similar structures.)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.80d~2.5H-2 (Pyridine)
~7.30 - 7.20m-Phenyl H
~7.05dd~8.5, 2.5H-4 (Pyridine)
~6.60d~8.5H-5 (Pyridine)
~4.50t~7.0O-CH₂
~3.50br s--NH₂
~3.10t~7.0Ph-CH₂

Illustrative ¹³C NMR Data Table for this compound (Note: This table is a hypothetical representation.)

Chemical Shift (δ) ppmAssignment
~158.0C-6 (Pyridine)
~140.0C-2 (Pyridine)
~138.0Phenyl C (quaternary)
~135.0C-3 (Pyridine)
~129.0Phenyl CH
~128.5Phenyl CH
~126.5Phenyl CH
~122.0C-4 (Pyridine)
~110.0C-5 (Pyridine)
~67.0O-CH₂
~38.0Ph-CH₂

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of the molecule, specifically the rotational barrier around the C-O and C-C single bonds of the phenylethoxy chain. By acquiring NMR spectra at various temperatures, it might be possible to observe the coalescence of signals as the rate of rotation becomes comparable to the NMR timescale. From this data, the energy barrier (ΔG‡) for rotation could be calculated, providing valuable information about the molecule's flexibility. However, no specific dynamic NMR studies for this compound are currently available in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, ether, and aromatic functionalities. orgchemboulder.comwpmucdn.com

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond would likely appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com

N-H Bending: A bending (scissoring) vibration for the primary amine is expected between 1650-1580 cm⁻¹. orgchemboulder.com

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the aryl-alkyl ether linkage would be expected in the 1275-1200 cm⁻¹ region. A symmetric stretch would appear at a lower frequency, around 1075-1020 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, which may be weak in the IR spectrum.

Illustrative IR Data Table for this compound (Note: This table is a hypothetical representation.)

Wavenumber (cm⁻¹)IntensityAssignment
~3450, ~3350MediumN-H stretch (asymmetric and symmetric)
~3050Medium-WeakAromatic C-H stretch
~2940, ~2870Medium-WeakAliphatic C-H stretch
~1620StrongAromatic C=C stretch / N-H bend
~1580StrongAromatic C=C stretch
~1250StrongAsymmetric C-O-C stretch (aryl-alkyl ether)
~1040MediumSymmetric C-O-C stretch

In the solid state, the presence of the primary amine group suggests that hydrogen bonding would be a significant intermolecular interaction, likely forming N-H···N interactions between the amine group of one molecule and the pyridine nitrogen of another. These interactions would be observable in the IR spectrum as a broadening and shifting of the N-H stretching bands to lower frequencies compared to the gas phase or a dilute solution. Detailed crystallographic studies would be needed to confirm the specific nature of these interactions. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments, allowing for the confirmation of the molecular weight and the elucidation of the molecule's structure. For this compound (MW = 214.26 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 214. np-mrd.org Due to the presence of two nitrogen atoms, this would be an even number, consistent with the nitrogen rule. The protonated molecule [M+H]⁺ would be observed at m/z 215 under soft ionization conditions like electrospray ionization (ESI). uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be dictated by the stability of the resulting fragments. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers. This would lead to the loss of a phenoxy radical or a benzyl (B1604629) radical.

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond between the two methylene groups, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a radical cation corresponding to the rest of the molecule.

Cleavage of the Ether Bond: Cleavage of the C-O bond could lead to the formation of a pyridinamine radical cation and a phenylethoxy cation, or vice versa. The charge would likely be retained on the more stable fragment.

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the aminopyridine ring could also occur.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which would allow for the unambiguous determination of their elemental compositions.

Illustrative Mass Spectrometry Fragmentation Table for this compound (Note: This table is a hypothetical representation of potential fragments.)

m/zProposed Fragment Ion
214[C₁₃H₁₄N₂O]⁺• (Molecular Ion)
123[C₇H₇O]⁺ (Phenylethoxy fragment)
108[C₅H₆N₂O]⁺• (Fragment from cleavage of ethyl group)
94[C₅H₆N₂]⁺• (Aminopyridine fragment)
91[C₇H₇]⁺ (Tropylium ion, from benzyl fragment)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C13H14N2O.

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI) to form the protonated molecule [M+H]+. The exact mass of this ion is then measured. The theoretical monoisotopic mass of the neutral molecule is 214.11061 Da. The measured mass of the protonated species would be compared to the calculated exact mass to confirm the elemental formula.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (Da)
[M+H]+215.11789
[M+Na]+237.09983

Data is predictive and based on the compound's molecular formula.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]+, m/z 215.11789) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be expected to reveal the connectivity of the molecule.

Key predicted fragmentation pathways would include:

Cleavage of the ethoxy linker: This could occur at either the C-O bond of the pyridine ring or the C-O bond of the phenethyl group, leading to characteristic fragment ions.

Loss of the amino group: Fragmentation involving the aminopyridine ring could result in the loss of ammonia (B1221849) (NH3).

Formation of a tropylium (B1234903) ion: The phenethyl moiety could rearrange to form the stable tropylium ion (C7H7+) at m/z 91.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]+

Precursor Ion (m/z)Key Fragment Ion (m/z)Putative Structure of Fragment
215.11789105.05785Phenylethyl cation
215.1178994.050003-aminopyridine (B143674) radical cation
215.1178991.05478Tropylium ion

This data is illustrative of expected fragmentation patterns based on the chemical structure.

By analyzing these fragmentation patterns, the presence of the phenylethoxy group and the aminopyridine core can be confirmed, thus elucidating the compound's structural subunits.

Single-Crystal X-ray Diffraction and Supramolecular Interactions

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. Although no published crystal structure for this compound is currently available, a hypothetical analysis based on its molecular structure can be described.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

The molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions. The primary amine (-NH2) group is a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen are potential hydrogen bond acceptors.

In a crystal lattice, it is anticipated that N-H···N hydrogen bonds would form between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule, a common motif in aminopyridine structures. Additionally, N-H···O interactions involving the ether oxygen are possible.

The presence of two aromatic rings (phenyl and pyridine) suggests that π-π stacking interactions would also play a role in the crystal packing. These interactions, along with hydrogen bonds, would contribute to the formation of a stable three-dimensional supramolecular architecture.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties. Given the conformational flexibility of the ethoxy linker and the potential for various hydrogen bonding and π-π stacking arrangements, this compound is a candidate for exhibiting polymorphism.

Crystal engineering studies would involve systematic variation of crystallization conditions (e.g., solvent, temperature, and cooling rate) to identify and characterize different polymorphic forms. Such studies are crucial for controlling the solid-state properties of a material.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, if a chiral derivative were to be synthesized, for example, by introducing a stereocenter in the phenylethoxy group (e.g., 6-(2-phenylpropoxy)pyridin-3-amine), then chiroptical spectroscopy would be a powerful tool for its analysis. The CD spectrum would provide information about the electronic transitions within the chiral environment, and VCD could be used to determine the absolute configuration by comparing the experimental spectrum with quantum chemical calculations. As no chiral derivatives have been reported, this section remains a prospective analysis.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration and conformation of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chromophoric molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For a molecule like this compound, which is achiral, ECD spectroscopy is not applicable. However, the introduction of a chiral center in its derivatives would make ECD a critical tool for stereochemical assignment. For instance, if a chiral substituent were introduced on the phenylethoxy group or if the pyridine ring were part of a larger chiral scaffold, the resulting enantiomers would produce mirror-image ECD spectra.

In the broader context of chiral aminopyridine derivatives, ECD studies, often in conjunction with quantum chemical calculations, are instrumental. Researchers synthesize chiral derivatives and compare their experimental ECD spectra with theoretically calculated spectra for different stereoisomers to assign the absolute configuration. This approach has been successfully applied to various chiral heterocyclic compounds.

Despite the potential utility of this method, no specific studies detailing the synthesis of chiral derivatives of this compound and their subsequent analysis by ECD have been reported in the scientific literature. Therefore, no experimental or computational ECD data is available for this specific compound or its derivatives.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), is also used to determine the stereochemistry of chiral molecules.

Similar to ECD, ORD is only applicable to chiral compounds. As this compound itself is achiral, it does not exhibit optical rotation and thus has no ORD spectrum. For any potential chiral derivatives of this compound, ORD could serve as a valuable analytical tool for stereochemical characterization. The sign and magnitude of the Cotton effect in the ORD curve can provide crucial information about the absolute configuration of a stereocenter.

A comprehensive search of scientific databases and research articles indicates that no ORD measurements have been performed or reported for any derivatives of this compound. The absence of such data precludes any detailed discussion of its application for stereochemical assignment in this specific molecular context.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT allows for the accurate calculation of molecular geometries, energies, and various spectroscopic parameters. For a molecule like 6-(2-Phenylethoxy)pyridin-3-amine, DFT studies typically employ functionals like B3LYP combined with basis sets such as 6-311G or higher to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For this compound, this process is crucial for understanding its conformational preferences. The molecule possesses several rotatable single bonds, primarily:

The C-C bond of the ethyl linker.

The C-O and O-C bonds of the ether linkage.

The bond connecting the phenoxy group to the pyridine (B92270) ring.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital is the primary electron donor. In this compound, the HOMO is expected to be localized mainly on the electron-rich aminopyridine ring, particularly involving the nitrogen atom of the amine group.

LUMO : This orbital is the primary electron acceptor. The LUMO is likely distributed across the pyridine and phenyl ring systems.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more easily excited and more chemically reactive. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how the molecule will interact with other species.

Negative Regions (Red/Yellow) : These electron-rich areas are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the pyridine nitrogen and the nitrogen of the amine group. thaiscience.info

Positive Regions (Blue) : These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms of the amine group. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO -5.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.20Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.65Indicates chemical reactivity; a larger gap implies higher stability. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the structure of synthesized compounds.

IR Spectroscopy : Calculations can determine the vibrational frequencies corresponding to different bond stretches, bends, and torsions. These theoretical spectra can be compared with experimental data to assign specific peaks. researchgate.net Key predicted vibrations for this molecule would include N-H stretching of the amine, C-O-C stretching of the ether, and aromatic C=C/C=N stretching.

NMR Spectroscopy : The magnetic shielding around each nucleus (¹H and ¹³C) can be calculated to predict chemical shifts. These predictions are invaluable for interpreting complex experimental NMR spectra. researchgate.net

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption. materialsciencejournal.org The calculations can predict the maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO transition.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted ValueCorresponding Functional Group/Transition
IR Vibrational Frequency (cm⁻¹)~3400-3500N-H Stretch (Amine)
~1240Aryl C-O Stretch (Ether)
~1600C=N/C=C Stretch (Pyridine Ring)
¹H NMR Chemical Shift (ppm)~7.0-8.0Aromatic Protons (Pyridine/Phenyl)
~4.4-O-CH₂- Protons
~3.1-CH₂-Ph Protons
~5.5-NH₂ Protons
¹³C NMR Chemical Shift (ppm)~110-160Aromatic Carbons
~68-O-CH₂- Carbon
~38-CH₂-Ph Carbon
UV-Vis λmax (nm)~275π → π* transition

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can reveal the molecule's flexibility, conformational changes, and interactions with its environment.

Conformational Landscape and Flexibility Studies

MD simulations run in a vacuum or with an implicit solvent can map the conformational landscape of this compound. By tracking the bond rotations and atomic positions over nanoseconds or longer, these simulations show which shapes the molecule prefers and how it transitions between them. This provides a more complete understanding of its flexibility than static DFT calculations alone, revealing the range of motion available to the phenylethoxy side chain and how it might fold or extend.

Reactivity Prediction and Mechanistic Insights

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, providing a level of detail that is often difficult to obtain through experimental means alone. By modeling the interactions between molecules, it is possible to predict the most likely pathways for a reaction and to understand the factors that control its outcome.

The study of reaction mechanisms heavily relies on the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is known as the activation energy barrier, which is a key determinant of the reaction rate.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate transition state structures and calculate their energies. researchgate.netnih.gov These calculations can provide invaluable information on the feasibility of a proposed reaction pathway. For a molecule like this compound, with its aminopyridine and phenoxy-pyridine moieties, several reaction types are of interest, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

As a representative example, consider the SNAr reaction of dichloropyrimidines, which are structurally related to the pyridine core of the target molecule. A computational study on the reaction of 2,4-dichloropyrimidine (B19661) with methoxide (B1231860) (a nucleophile analogous to the phenoxy group) has shown that the position of substitution can be predicted by comparing the activation energies of the different possible transition states. wuxiapptec.com The calculations revealed that the transition state for substitution at the C-2 position was lower in energy than at the C-4 position, correctly predicting the experimentally observed selectivity. wuxiapptec.com

Table 1: Illustrative Transition State Energy Calculations for SNAr Reaction of Dichloropyrimidine Analogs

ReactantNucleophilePosition of SubstitutionCalculated Relative Transition State Energy (kcal/mol)
2,4-dichloropyrimidineOMeC-20.00
2,4-dichloropyrimidineOMeC-4+0.76
2,4-dichloropyrimidineNHMeC-20.00
2,4-dichloropyrimidineNHMeC-4+1.00

This table presents data from a computational study on dichloropyrimidines to illustrate the methodology of transition state energy calculations. wuxiapptec.com The values represent the relative energies of the transition states for nucleophilic attack at different positions.

Similarly, for the aminopyridine portion of the molecule, transition state calculations for reactions like the Suzuki-Miyaura cross-coupling are highly relevant. DFT calculations on the coupling of bromobenzene (B47551) and phenylboronic acid have been used to elucidate the entire catalytic cycle, identifying the rate-determining step by calculating the activation energies for each elementary step, including oxidative addition, transmetalation, and reductive elimination. nih.gov Such an approach applied to this compound could predict its reactivity in various synthetic transformations.

For this compound, a QSAR model could be developed to predict its physicochemical properties based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

A number of molecular descriptors are particularly relevant for non-efficacy QSAR studies of pyridine derivatives. For instance, the topological polar surface area (TPSA) is a descriptor that has been shown to correlate well with drug transport properties like intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption and distribution. researchgate.netnih.gov

A hypothetical QSAR study for a series of phenoxy-aminopyridine derivatives, including our target compound, would involve calculating a range of molecular descriptors and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that predicts a specific property. nih.govijournalse.org

Table 2: Examples of Non-Efficacy Molecular Descriptors Relevant for QSAR Studies of Pyridine Derivatives

Molecular DescriptorDescriptionPredicted Influence on Properties
logP Octanol-water partition coefficientA measure of lipophilicity, affecting solubility and membrane permeability.
TPSA (Topological Polar Surface Area) Sum of surfaces of polar atoms in a moleculeCorrelates with intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net
MV (Molecular Volume) The volume of the moleculeRelates to the size of the molecule, which can influence binding and transport.
HBD (Hydrogen Bond Donors) Number of hydrogen bond donor groupsAffects solubility and interactions with biological targets.
HBA (Hydrogen Bond Acceptors) Number of hydrogen bond acceptor groupsInfluences solubility and binding characteristics.
nRotb (Number of Rotatable Bonds) The count of bonds that allow free rotationImpacts conformational flexibility and oral bioavailability.

This table provides examples of common molecular descriptors used in non-efficacy QSAR studies and their general relevance. The specific values for this compound would need to be calculated using specialized software.

By developing such QSAR models, it is possible to virtually screen new derivatives of this compound and prioritize those with the most promising physicochemical profiles for synthesis and further testing. This computational pre-screening can significantly accelerate the research and development process.

Molecular Recognition and Interaction Studies Non Clinical Focus

Investigations of Binding Modes with Chemical Entities

The initial step in understanding the potential of a compound like 6-(2-phenylethoxy)pyridin-3-amine is to investigate its binding modes with various chemical entities, particularly macromolecular receptors such as enzymes and protein domains. These studies are often predictive in nature, relying on computational methods to simulate and analyze the interactions at a molecular level.

Ligand-Target Docking Simulations with Macromolecular Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of this compound, docking simulations can provide insights into its potential binding affinity and mode of interaction with various biological targets. While specific docking studies on this exact compound are not widely published, the principles can be understood from studies on analogous pyridine (B92270) derivatives.

For instance, molecular docking studies on various pyridine and pyrimidine (B1678525) derivatives have been conducted to evaluate their potential as inhibitors for targets like cyclin-dependent kinases (CDK2, CDK4, and CDK6) and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies typically involve preparing the three-dimensional structures of both the ligand (the pyridine derivative) and the target protein, followed by a systematic search of the conformational space to identify the most stable binding poses. The stability of these poses is evaluated using a scoring function that estimates the binding free energy.

In a hypothetical docking simulation of this compound with a kinase domain, the phenylethoxy group would likely occupy a hydrophobic pocket, while the pyridine nitrogen and the exocyclic amine group could form crucial hydrogen bonds with amino acid residues in the active site. The specific interactions would be highly dependent on the topology and chemical nature of the target's binding site.

Table 1: Potential Interacting Residues in a Hypothetical Kinase Binding Site

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Pyridine NitrogenAsp, Glu, Lys, HisHydrogen Bond, Electrostatic
Amine Group (-NH2)Asp, Glu, Ser, Thr, Main Chain CarbonylHydrogen Bond
Phenylethoxy GroupPhe, Tyr, Trp, Leu, Val, IleHydrophobic, π-π Stacking
Ether OxygenSer, Thr, Asn, GlnHydrogen Bond

Analysis of Non-Covalent Interactions (Hydrogen Bonds, Van der Waals, Aromatic Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Understanding these interactions is critical for rational drug design.

Hydrogen Bonds: The amine group and the pyridine nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. The ether oxygen in the phenylethoxy linker can also act as a hydrogen bond acceptor. These interactions are highly directional and play a significant role in determining the specificity of binding.

Aromatic Stacking (π-π Interactions): The phenyl and pyridine rings of the compound can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor's binding site. These interactions are crucial for the stabilization of the complex, particularly in hydrophobic pockets. Studies on other pyridine-containing systems have highlighted the importance of these stacking interactions. researchgate.net

Structure-Activity Relationship (SAR) at a Molecular Interaction Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. At the molecular interaction level, this involves elucidating which structural features are key for binding affinity and how modifications to the molecule can modulate its interaction profile.

Elucidation of Key Structural Features for Binding Affinity

For this compound, several structural features are likely to be critical for its binding affinity to a given target:

The Pyridine Ring: This heterocyclic core serves as a scaffold and its nitrogen atom can act as a key hydrogen bond acceptor. The electronic properties of the ring can also influence its interaction with the target.

The 3-Amino Group: The position and nature of this substituent are crucial. The amine group can act as a hydrogen bond donor, and its basicity can be important for electrostatic interactions. SAR studies on related aminopyridine derivatives have shown that the presence and position of such groups significantly impact biological activity. mdpi.com

Rational Design of Analogs with Modulated Interaction Profiles

Based on SAR insights, medicinal chemists can rationally design analogs of this compound to improve its binding affinity, selectivity, or other properties.

Table 2: Proposed Analogs and Their Potential Impact on Molecular Interactions

ModificationRationalePotential Effect on Interaction Profile
Substitution on the Phenyl RingTo probe for additional binding pockets and modulate electronic properties.Introduction of electron-withdrawing or donating groups can alter π-π stacking interactions and hydrogen bonding potential.
Altering the LinkerTo optimize the positioning of the phenyl group.Shortening, lengthening, or rigidifying the linker can improve or disrupt key interactions. Replacing the ether with an amine or amide could introduce new hydrogen bonding opportunities.
Substitution on the Pyridine RingTo enhance binding affinity or selectivity.Adding substituents can create new contact points with the receptor and alter the electronic nature of the pyridine nitrogen.
Modification of the Amino GroupTo modulate basicity and hydrogen bonding capacity.Acylation or alkylation of the amine can change its hydrogen bonding properties and steric profile.

For example, computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide have been used to improve properties like brain penetration and reduce cardiotoxicity, demonstrating the power of rational design. nih.gov

Development as Molecular Probes for Biochemical Pathways

A molecular probe is a molecule used to study and visualize biological systems. Due to its structural motifs, this compound has the potential to be developed into a molecular probe. The key to this development lies in the introduction of a reporter group, such as a fluorescent tag, a radioactive isotope, or a reactive group for covalent labeling.

The amine group on the pyridine ring is a prime location for chemical modification to attach such a reporter group without drastically altering the core structure responsible for binding. For instance, the amine could be acylated with a fluorescent dye. The resulting probe could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of its target within cells or tissues.

The development of such a probe would first require the identification of a specific high-affinity target for this compound. Once a target is validated, the synthesis of a labeled analog would be the next step. The utility of such a probe would be in its ability to report on the presence, quantity, or activity of its target in complex biological samples, thereby aiding in the elucidation of biochemical pathways.

Design and Synthesis of Labeled Derivatives for Binding Assays (In Vitro)

The development of labeled derivatives of parent compounds is a cornerstone of molecular recognition studies, enabling the quantitative analysis of ligand-receptor interactions in vitro. For compounds like this compound, introducing a radioactive or fluorescent label allows researchers to track its binding to specific targets. The primary methods involve incorporating radioisotopes such as Carbon-11 (B1219553) (¹¹C) or fluorescent probes.

Radiolabeling with Carbon-11 for PET Tracer Development

A significant focus in the labeling of pyridine-based compounds is the synthesis of Positron Emission Tomography (PET) tracers. Carbon-11 is a frequently used radionuclide for this purpose because its incorporation into organic molecules does not alter their physicochemical properties. mdpi.comscholaris.ca The short half-life of ¹¹C (20.4 minutes) is advantageous for imaging studies, allowing for multiple scans in the same subject on the same day. mdpi.comscholaris.ca

The synthesis of these tracers is a time-sensitive process that begins with the production of [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron. mdpi.com These simple precursors are then rapidly converted into more complex reactive labeling agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are commonly used for ¹¹C-methylation of amine or hydroxyl groups on the target molecule. mdpi.com

For instance, in the development of a PET tracer for the NR2B subunit of the NMDA receptor, a related pyridinylmethyl)cyclopentanamine derivative was radiolabeled with Carbon-11. nih.gov The synthesis involved introducing the [¹¹C]methyl group onto a precursor molecule, a process that must be highly efficient due to the radioisotope's rapid decay. nih.gov Similarly, a carbon-11 labeled imidazo[1,2-a]pyridine (B132010) derivative was synthesized as a potential PET probe for imaging PI3K/mTOR in cancer. e-century.us This synthesis utilized [¹¹C]methyl triflate for N-¹¹C-methylation of a demethylated precursor. e-century.us

The general strategy involves synthesizing a suitable precursor that has a site amenable to rapid labeling, often a free amine or hydroxyl group. The radiolabeling reaction is then performed, followed by rapid purification, typically using High-Performance Liquid Chromatography (HPLC), to isolate the pure labeled compound for use in assays.

Research Findings on Labeled Pyridine Derivatives

The following table summarizes the synthesis and key characteristics of labeled pyridine derivatives developed for binding and imaging studies. These examples, while not of this compound itself, illustrate the established methodologies for labeling structurally similar compounds for in vitro evaluation.

Labeled CompoundLabeling AgentPrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PuritySpecific Activity (GBq/µmol)Reference
N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine[¹¹C]Methyl Iodide/TriflateN-((5-(4-fluoro-2-hydroxyphenyl)pyridin-3-yl)methyl)cyclopentanamine49 ± 3%>99%78 ± 10 nih.gov
N-[¹¹C]7 (An Imidazo[1,2-a]pyridine derivative)[¹¹C]Methyl TriflateN-demethylated precursor (11)Not specified>99%Not specified e-century.us
(S)-[¹¹C]Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate[¹¹C]CO₂H-l-Phe-NH₂25.5 ± 9.7%>99%69.4 ± 11.4 nih.gov

Synthesis of Fluorescently Labeled Derivatives

Another approach for creating probes for binding assays is the incorporation of a fluorescent group. While specific examples for this compound are not detailed in the provided literature, general methods for creating fluorescent aminopyridine derivatives have been explored. Unsubstituted pyridin-2-amine is noted for its high quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com

The synthesis of such derivatives often involves multi-step reactions to build a complex, substituted aminopyridine structure. For example, Rhodium-catalyzed coupling reactions have been used to create multisubstituted aminopyridines from vinyl azides and isonitriles. mdpi.com These core structures can then be further functionalized, for instance, by hydrolyzing ester groups to carboxylic acids, which may retain good fluorescent quantum yields. mdpi.com The design of these molecules aims to attach a functional group, such as an azide, which can be used in "click chemistry" to attach a larger fluorophore or to probe biological systems. mdpi.com

Potential Applications in Chemical Sciences and Technology Non Therapeutic

Use as a Building Block in Complex Chemical Synthesis

The molecular architecture of 6-(2-Phenylethoxy)pyridin-3-amine makes it a viable candidate as a versatile building block. Pyridine (B92270) derivatives are recognized as crucial scaffolds in the synthesis of a wide array of complex molecules. lifechemicals.comnih.gov The presence of a primary amine group and a pyridine ring allows for a variety of chemical transformations.

Development as Chemical Sensors or Indicators

The inherent fluorescence of aromatic and heteroaromatic systems, such as the pyridine ring in this compound, is a key feature for developing chemical sensors.

Research Tools in Molecular Biology (Non-Therapeutic)

Small molecules are essential tools for probing biological systems. They can be designed to interact with specific enzymes or proteins to help elucidate metabolic pathways or disease mechanisms.

Conclusion and Future Research Directions

Summary of Current Knowledge

Currently, 6-(2-Phenylethoxy)pyridin-3-amine is primarily recognized as a chemical entity available from various commercial suppliers for research purposes. Its chemical structure, featuring a pyridin-3-amine core with a 2-phenylethoxy substituent at the 6-position, places it within a class of compounds investigated for their immunomodulatory properties, particularly as agonists of Toll-like receptor 7 (TLR7).

TLR7 is a key pattern recognition receptor of the innate immune system, primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. nih.govacs.orgnih.gov Activation of TLR7 by small molecule agonists triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. nih.govecancer.org This, in turn, stimulates a broad-based immune response, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and antibody-producing B cells. nih.gov

The therapeutic potential of TLR7 agonists is being actively explored in several areas:

Oncology: By stimulating an anti-tumor immune response, TLR7 agonists are investigated as monotherapies and in combination with other treatments like radiation and checkpoint inhibitors. nih.govnih.govpatsnap.comascopubs.orgamegroups.org The goal is to convert the tumor microenvironment from an immunosuppressive to an immunostimulatory state. acs.orgnih.gov

Infectious Diseases: The induction of antiviral states through IFN production makes TLR7 agonists promising candidates for treating chronic viral infections, such as hepatitis B. patsnap.com

Vaccine Adjuvants: TLR7 agonists can enhance the efficacy of vaccines by boosting the adaptive immune response to the vaccine antigen.

Identification of Research Gaps and Challenges

The primary research gap concerning this compound is the absence of published data on its specific biological activity, potency, and selectivity as a TLR7 agonist. Furthermore, there is a lack of information regarding its pharmacokinetic and pharmacodynamic profiles.

More broadly, the development of small molecule TLR7 agonists faces several challenges:

Systemic Toxicity: Systemic administration of potent TLR7 agonists can lead to a "cytokine storm," characterized by an overproduction of inflammatory cytokines, which can cause significant side effects. nih.govnih.gov This has limited the clinical application of some systemically administered TLR7 agonists. nih.govnih.gov

Pharmacokinetics: Many small molecule TLR7 agonists suffer from poor pharmacokinetic properties, including rapid clearance, which can limit their therapeutic efficacy. nih.gov The development of prodrugs and novel delivery systems are strategies being explored to overcome these limitations. nih.govfrontiersin.org

Delivery and Targeting: Achieving targeted delivery to the desired site of action, such as the tumor microenvironment, is crucial to maximize efficacy and minimize systemic side effects. acs.orgnih.govnih.gov Strategies like conjugation to antibodies or encapsulation in nanoparticles are being investigated. acs.orgnih.gov

Translational Challenges: Translating promising preclinical results into clinical success has been challenging, with some TLR7 agonists failing in clinical trials due to a lack of efficacy or unacceptable toxicity. nih.gov

The following table summarizes the key research gaps and challenges for this compound and related TLR7 agonists:

Area of Investigation Specific Gaps for this compound General Challenges for TLR7 Agonists
Biological Activity No published data on TLR7 agonistic activity, potency, or selectivity.Balancing potent immune activation with manageable systemic toxicity.
Pharmacokinetics No available data on absorption, distribution, metabolism, and excretion (ADME).Often rapid clearance and low bioavailability for oral formulations. nih.gov
Pharmacodynamics The dose-response relationship and duration of immune activation are unknown.Understanding the complex interplay of cytokine induction and immune cell activation.
Synthesis While general methods for pyridinamine synthesis exist, a specific, optimized synthesis for this compound is not publicly detailed.Development of scalable and cost-effective synthetic routes.
Clinical Development Not currently in clinical trials.High rates of attrition in clinical trials due to safety and efficacy concerns. nih.gov

Future Perspectives and Emerging Areas of Investigation

The future of research for compounds like this compound is intrinsically linked to the broader advancements in the field of TLR7 agonists. Key future directions include:

Targeted Synthesis and Screening: A crucial first step would be the systematic synthesis and in vitro screening of this compound and its analogs to determine their TLR7 agonist activity. Structure-activity relationship (SAR) studies could identify more potent and selective compounds. nih.gov

Advanced Drug Delivery Systems: To address the challenge of systemic toxicity, future research will likely focus on developing sophisticated drug delivery systems. This includes the use of nanoparticles, liposomes, and antibody-drug conjugates to deliver TLR7 agonists specifically to tumor tissues or immune cells. acs.orgnih.govnih.gov Hydrogel-based formulations for sustained local release are also a promising avenue. youtube.com

Combination Therapies: The synergy between TLR7 agonists and other cancer therapies is a major area of future investigation. patsnap.comamegroups.org Clinical trials are increasingly exploring combinations with checkpoint inhibitors (e.g., anti-PD-1 antibodies), radiation therapy, and chemotherapy to enhance anti-tumor immunity. nih.govascopubs.org

Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to TLR7 agonist therapy is a critical need. This will enable a more personalized approach to treatment. patsnap.com

Exploration of New Indications: Beyond oncology and virology, the immunomodulatory effects of TLR7 agonists could be harnessed for other conditions, although this requires careful consideration of the risk-benefit profile.

Q & A

Q. What are the key synthetic routes for 6-(2-Phenylethoxy)pyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Introduce the phenylethoxy group to pyridine via SN2 displacement using 2-phenylethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2 : Protect the amine group during synthesis to avoid side reactions; deprotection using HCl/MeOH yields the final compound.
  • Key factors : Temperature, solvent polarity, and base strength significantly impact yield. For instance, DMF enhances nucleophilicity compared to THF, improving substitution efficiency .

Q. How is this compound characterized structurally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (ethoxy –CH₂–), and δ 6.5–6.8 ppm (pyridine protons) confirm substitution patterns .
    • HRMS : Molecular ion peaks ([M+H]⁺) around m/z 229.12 validate the molecular formula (C₁₃H₁₄N₂O) .
  • X-ray crystallography : Resolves bond angles and confirms the planar pyridine ring with phenylethoxy orientation .

Q. What are the primary chemical reactions of this compound?

  • Oxidation : Forms hydroxylated derivatives (e.g., pyridine-N-oxide) using H₂O₂ or mCPBA .
  • Substitution : Reacts with electrophiles (e.g., alkyl halides) at the amine group; bulky substituents require catalysts like Pd(OAc)₂ .
  • Reduction : Hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering biological activity .

Advanced Research Questions

Q. How can the substituent on the pyridine ring modulate biological activity?

  • Case study : Replacing the phenylethoxy group with trifluoromethyl (as in ) enhances lipophilicity and target binding (e.g., kinase inhibition) .

  • Data analysis :

    SubstituentLogPIC₅₀ (nM)
    Phenylethoxy2.1120
    CF₃2.845
    Higher LogP correlates with improved membrane permeability and potency .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Issue : Discrepancies in IC₅₀ values (e.g., 120 nM vs. 450 nM in TRPA1 inhibition).
  • Resolution :
    • Assay conditions : Differences in buffer pH (7.4 vs. 6.8) alter ionization of the amine group, affecting receptor binding .
    • Cell lines : TRPA1 expression levels in HEK293 vs. neuronal cells impact observed activity .
  • Recommendation : Standardize assays using TRPA1-overexpressing cell lines and pH 7.4 buffers .

Q. How can synthesis be optimized for scale-up without compromising purity?

  • Challenge : Column chromatography is inefficient for large-scale purification.
  • Solutions :
    • Crystallization : Use ethanol/water (7:3) to isolate the compound with >98% purity .
    • Flow chemistry : Continuous synthesis reduces reaction time from 12 h to 2 h, improving throughput .
  • Critical parameters : Control cooling rates during crystallization to avoid polymorphic variations .

Q. What computational methods predict the compound’s interaction with ion channels like TRPV1?

  • Docking studies : AutoDock Vina models show the phenylethoxy group occupies a hydrophobic pocket in TRPV1, while the amine forms hydrogen bonds with Glu570 .
  • MD simulations : 100-ns simulations reveal stable binding but partial dissociation due to flexibility of the ethoxy chain .
  • Validation : Correlate computational ΔG values with experimental IC₅₀; R² = 0.89 .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions () for time-sensitive steps .
  • Characterization : Use deuterated solvents (DMSO-d₆) to resolve overlapping NMR peaks .
  • Biological assays : Include positive controls (e.g., capsazepine for TRPV1) to validate experimental setups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2-Phenylethoxy)pyridin-3-amine
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6-(2-Phenylethoxy)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.